

# Refining patch-clamp protocols to accurately measure Lacosamide's effect on ion channels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lacosamide**

Cat. No.: **B1674222**

[Get Quote](#)

## Technical Support Center: Refining Patch-Clamp Protocols for Lacosamide Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of **Lacosamide** on ion channels using patch-clamp electrophysiology.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action of **Lacosamide** on ion channels?

**A1:** **Lacosamide** selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs).<sup>[1][2][3][4]</sup> Unlike many other antiepileptic drugs (AEDs) such as carbamazepine and phenytoin, which primarily target fast inactivation, **Lacosamide** has minimal effect on the fast inactivation process.<sup>[1][3][5][6]</sup> This selective action on slow inactivation is thought to contribute to its efficacy in stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing with a potentially better side-effect profile.<sup>[3][7][8]</sup>

**Q2:** Does **Lacosamide** affect other ion channels besides sodium channels?

**A2:** At clinically relevant concentrations, **Lacosamide** shows high selectivity for voltage-gated sodium channels. Studies have shown that it does not significantly alter currents from various

types of calcium channels (N-, P/Q-, L-, and T-type) or potassium channels (delayed rectifier or IA type) at concentrations up to 100  $\mu$ mol/L.[1][9][10]

Q3: What are the expected effects of **Lacosamide** on sodium channel gating properties?

A3: The primary effect of **Lacosamide** is a hyperpolarizing shift in the voltage-dependence of slow inactivation.[1][5][11][12][13] This means that channels enter the slow-inactivated state at more negative membrane potentials, reducing the number of channels available to open.

**Lacosamide** has been shown to have little to no effect on the voltage-dependence of activation or fast inactivation.[1][6]

Q4: Which specific voltage-gated sodium channel subtypes are known to be affected by **Lacosamide**?

A4: **Lacosamide** has been demonstrated to inhibit currents from several NaV subtypes, including NaV1.3, NaV1.7, and NaV1.8, which are involved in both epilepsy and neuropathic pain.[1]

## Troubleshooting Guide

Problem 1: Inconsistent or no effect of **Lacosamide** on sodium channel currents.

- Possible Cause 1: Inappropriate holding potential.
  - Troubleshooting Tip: **Lacosamide**'s effect is state-dependent, with a stronger block at more depolarized potentials where more channels are in the inactivated state.[14] Ensure your holding potential is appropriate to observe the effects on slow inactivation. A holding potential of -80 mV has been shown to enhance **Lacosamide** inhibition compared to a more hyperpolarized potential like -120 mV.[14]
- Possible Cause 2: Incorrect voltage protocol to assess slow inactivation.
  - Troubleshooting Tip: Standard protocols for fast inactivation may not reveal **Lacosamide**'s effects. Use a voltage protocol specifically designed to measure slow inactivation. This typically involves a long conditioning prepulse (e.g., 5-30 seconds) to various voltages, followed by a brief recovery period at a hyperpolarized potential (e.g., 100 ms at -120 mV)

to allow recovery from fast inactivation, before a test pulse to measure the remaining available current.[11][14]

- Possible Cause 3: Issues with drug concentration or application.
  - Troubleshooting Tip: Verify the final concentration of **Lacosamide** in your recording chamber. Ensure adequate perfusion and exchange of the extracellular solution. Clinically relevant concentrations are typically in the range of 30-100  $\mu\text{M}$ .[6][11]

Problem 2: High variability in the measured block by **Lacosamide**.

- Possible Cause 1: Unstable seal resistance.
  - Troubleshooting Tip: A stable gigaohm seal ( $>1 \text{ G}\Omega$ ) is crucial for high-quality recordings. [15] If the seal is unstable, the baseline current will drift, leading to inaccurate measurements of drug effects. If you have difficulty forming a stable seal, try using freshly prepared solutions, filtering your solutions, and ensuring your pipettes are clean and have the appropriate resistance (typically 4-8  $\text{M}\Omega$ ).[15][16]
- Possible Cause 2: Inadequate series resistance compensation.
  - Troubleshooting Tip: Series resistance ( $R_s$ ) can cause voltage errors, especially when recording large currents like those from voltage-gated sodium channels.[17][18][19] This can lead to an underestimation of the true channel kinetics and drug effects. It is recommended to compensate for at least 80% of the series resistance. Monitor  $R_s$  throughout the experiment and discard recordings where it changes significantly (e.g., by more than 20%).[19]

Problem 3: Observing effects on fast inactivation.

- Possible Cause: High concentration of **Lacosamide** or off-target effects.
  - Troubleshooting Tip: While **Lacosamide**'s primary action is on slow inactivation, some studies have reported subtle effects on fast inactivation, particularly at higher concentrations or in specific channel subtypes.[14] If you observe significant effects on fast inactivation, consider reducing the **Lacosamide** concentration. It is also important to

compare your results with established literature for the specific channel subtype you are studying.

## Data Presentation

Table 1: Summary of **Lacosamide**'s Effects on Voltage-Gated Sodium Channel Parameters

| Parameter                                 | Effect of Lacosamide                                 | Reference  |
|-------------------------------------------|------------------------------------------------------|------------|
| Peak Current Amplitude                    | Reduction                                            | [1]        |
| Voltage-Dependence of Activation (V50Act) | No significant change                                | [1]        |
| Steady-State Fast Inactivation            | No significant change or small hyperpolarizing shift | [1][6][14] |
| Recovery from Fast Inactivation           | No significant change                                | [1]        |
| Steady-State Slow Inactivation            | Hyperpolarizing shift in the voltage-dependence      | [1][5][11] |
| Entry into Slow Inactivation              | Enhanced                                             | [6]        |
| Recovery from Slow Inactivation           | No significant change in rate                        | [6]        |

Table 2: IC50 Values of **Lacosamide** for Different Sodium Channel Components

| Cell Type | Current Component    | IC50 (µM) | Reference |
|-----------|----------------------|-----------|-----------|
| GH3       | Peak (Transient) INa | 78        | [20]      |
| GH3       | Sustained (Late) INa | 34        | [20]      |
| Neuro-2a  | Peak (Transient) INa | 112       | [20]      |
| Neuro-2a  | Sustained (Late) INa | 26        | [20]      |

## Experimental Protocols

### Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

- Cell Preparation: Use cultured cells (e.g., HEK293, neuroblastoma lines) expressing the sodium channel subtype of interest or acutely dissociated neurons.
- Solutions:
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH, osmolarity ~310 mOsm).
  - Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH, osmolarity ~295 mOsm). Cesium is used to block potassium currents.
- Pipettes: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[15]
- Recording:
  - Establish a whole-cell configuration and achieve a gigaohm seal (>1 GΩ).[15]
  - Set the holding potential to a hyperpolarized level (e.g., -100 mV or -120 mV) to ensure most channels are in the resting state.
  - Compensate for pipette capacitance and series resistance (at least 80%).[19]
  - Apply voltage protocols to elicit sodium currents.

### Protocol 2: Assessing the Voltage-Dependence of Slow Inactivation

- Voltage Protocol:
  - From a holding potential of -100 mV, apply a series of 30-second conditioning prepulses ranging from -130 mV to +10 mV in 10 mV increments.[11]
  - Following each prepulse, apply a brief (100 ms) hyperpolarizing pulse to -120 mV to allow for the recovery of channels from fast inactivation.[11]

- Immediately after the recovery pulse, apply a test pulse to -10 mV to measure the peak sodium current, representing the fraction of channels not in the slow-inactivated state.
- Data Analysis:
  - Normalize the peak current at each prepulse potential to the maximum current obtained (typically at the most hyperpolarized prepulses).
  - Plot the normalized current as a function of the prepulse potential.
  - Fit the data with a Boltzmann function to determine the half-inactivation voltage ( $V_{1/2}$ ) and the slope factor ( $k$ ).
  - Compare the  $V_{1/2}$  values in the absence and presence of **Lacosamide** to quantify the shift in the voltage-dependence of slow inactivation.

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacosamide: a new approach to target voltage-gated sodium currents in epileptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 4. [pharmacyfreak.com](#) [pharmacyfreak.com]
- 5. Lacosamide-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [m.youtube.com](#) [m.youtube.com]
- 8. [droracle.ai](#) [droracle.ai]
- 9. VOLTAGE-GATED CALCIUM CHANNELS ARE NOT AFFECTED BY THE NOVEL ANTI-EPILEPTIC DRUG LACOSAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [researchgate.net](#) [researchgate.net]
- 13. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels -ORCA [orca.cardiff.ac.uk]
- 14. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [docs.axolbio.com](#) [docs.axolbio.com]
- 16. [scientifica.uk.com](#) [scientifica.uk.com]
- 17. [drexel.edu](#) [drexel.edu]

- 18. Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Refining patch-clamp protocols to accurately measure Lacosamide's effect on ion channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674222#refining-patch-clamp-protocols-to-accurately-measure-lacosamide-s-effect-on-ion-channels]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)